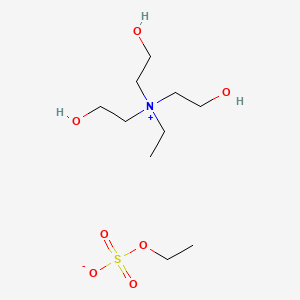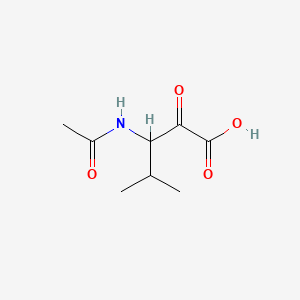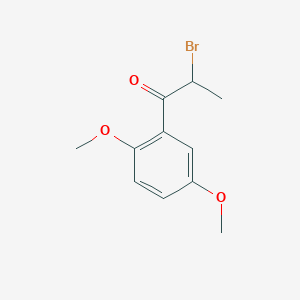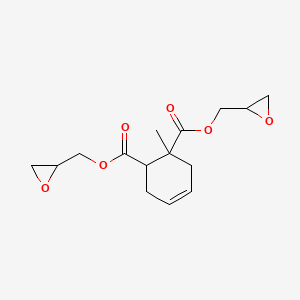
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C10H25NO7S and a molecular weight of 303.373 g/mol . It is also known by other names such as Ethanaminium, N-ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)-, ethyl sulfate (1:1), and Triethanolamine ethosulfate . This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate can be synthesized through the reaction of 2,2’,2’'-nitrilotriethanol with diethyl sulphate . The reaction typically involves the following steps:
Reactants: 2,2’,2’'-nitrilotriethanol and diethyl sulphate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or distillation to obtain high purity this compound.
Analyse Des Réactions Chimiques
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is used in biological research for its antimicrobial properties and as a component in buffer solutions.
Medicine: It is explored for potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyltris(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death . It also interacts with enzymes and other proteins, inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate can be compared with other similar compounds such as:
Triethanolamine: Similar in structure but lacks the ethyl sulfate group.
Quaternary Ammonium Compounds: Share similar antimicrobial properties but differ in their specific chemical structures and applications.
This compound is unique due to its combination of hydroxyl and ethyl sulfate groups, which confer specific chemical and biological properties .
Propriétés
Numéro CAS |
31774-90-0 |
|---|---|
Formule moléculaire |
C8H20NO3.C2H5O4S C10H25NO7S |
Poids moléculaire |
303.38 g/mol |
Nom IUPAC |
ethyl sulfate;ethyl-tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H20NO3.C2H6O4S/c1-2-9(3-6-10,4-7-11)5-8-12;1-2-6-7(3,4)5/h10-12H,2-8H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
PNFMXLLFVHQXKA-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CCO)(CCO)CCO.CCOS(=O)(=O)[O-] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)


